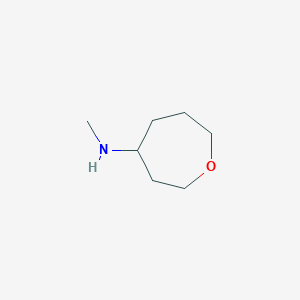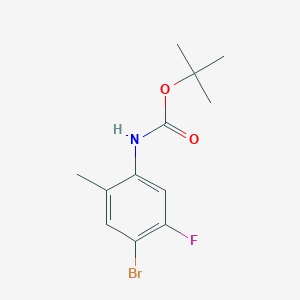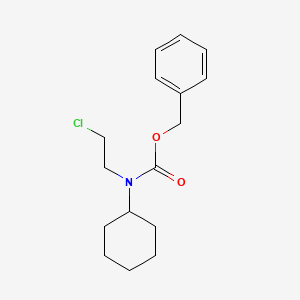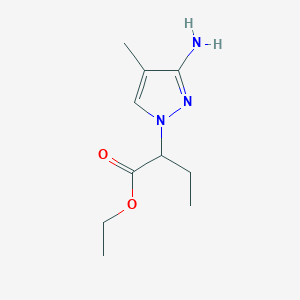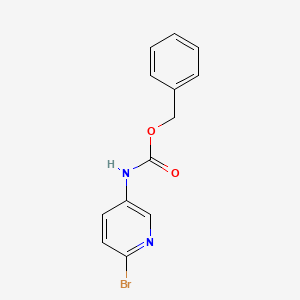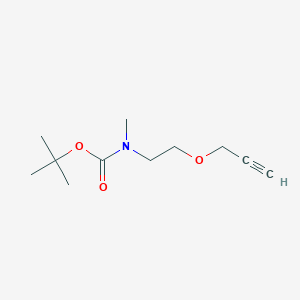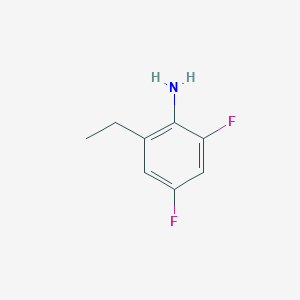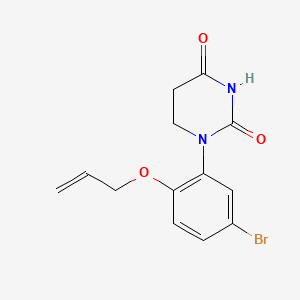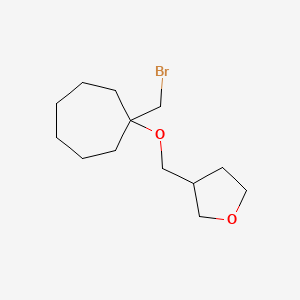![molecular formula C10H15BrO3 B15303503 Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a bromomethyl group, an ethyl ester, and an oxabicyclohexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves the following steps:
Formation of the Oxabicyclohexane Ring: The initial step involves the formation of the oxabicyclohexane ring system.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced through a bromination reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions, leading to the formation of reactive intermediates.
Comparación Con Compuestos Similares
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds:
Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: This compound lacks the methyl group at the 1-position, making it less sterically hindered.
Bicyclo[3.1.0]hexanes: These compounds have a different ring structure and may exhibit different reactivity and biological activity.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups may have similar reactivity but different steric and electronic properties.
Propiedades
Fórmula molecular |
C10H15BrO3 |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C10H15BrO3/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11/h7H,3-6H2,1-2H3 |
Clave InChI |
USXIZLRCHTVXCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CC(C1)(OC2CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



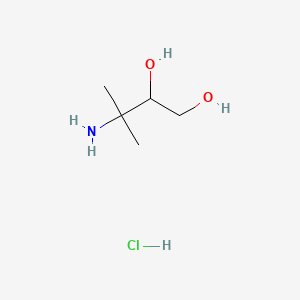
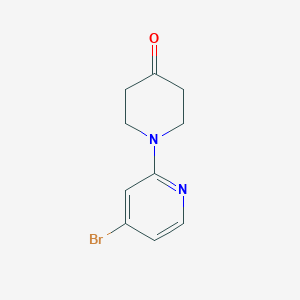
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
